3,5-Dichloro-4-(difluoromethoxy)benzoic acid
Description
3,5-Dichloro-4-(difluoromethoxy)benzoic acid (C₈H₄Cl₂F₂O₃; MW: 257.02) is a halogenated benzoic acid derivative characterized by two chlorine atoms at positions 3 and 5, a difluoromethoxy group (-OCHF₂) at position 4, and a carboxylic acid functional group . Its CAS registry number is 1803831-02-8, and it is typically synthesized via substitution reactions on a benzoic acid scaffold, followed by hydrolysis or coupling steps . The difluoromethoxy group introduces electron-withdrawing effects, enhancing the acidity of the carboxylic acid (pKa ~2–3) compared to non-halogenated analogs. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate or bioactive scaffold due to its structural rigidity and halogen-mediated interactions with biological targets .
Properties
IUPAC Name |
3,5-dichloro-4-(difluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O3/c9-4-1-3(7(13)14)2-5(10)6(4)15-8(11)12/h1-2,8H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYKXFVPPMNYCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(F)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-(difluoromethoxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction using a difluoromethylating agent like difluoromethyl ether.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key steps include:
Bulk Chlorination: Using large-scale chlorination reactors to introduce chlorine atoms efficiently.
Controlled Substitution:
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms or reduce the carboxylic acid group to an alcohol.
Substitution: The chlorine atoms and difluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides under appropriate conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acid derivatives.
Reduction: Formation of alcohols or dechlorinated products.
Substitution: Formation of substituted benzoic acid derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C10H7Cl2F2O3
- Molecular Weight: 257.02 g/mol
The compound features dichloro and difluoromethoxy groups attached to a benzoic acid backbone, which enhances its reactivity and interaction with biological systems.
Chemistry
3,5-Dichloro-4-(difluoromethoxy)benzoic acid serves as a valuable building block in organic synthesis. Its halogenated structure allows for various chemical modifications, leading to the synthesis of more complex organic molecules.
Applications in Organic Synthesis:
- Building Block for Drug Development: It is used to synthesize pharmaceutical intermediates.
- Reagent in Chemical Reactions: It participates in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Biology
The compound has been investigated for its potential biological activities, particularly in relation to its interaction with enzymes and receptors.
Biological Activity:
- Antimicrobial Properties: Preliminary studies suggest it may have effects on microbial growth by modulating enzymatic pathways involved in bacterial metabolism.
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, influencing biochemical pathways related to inflammation and oxidative stress responses.
Medicine
This compound is being explored for its therapeutic potential.
Therapeutic Applications:
- Drug Development Precursor: It is a precursor in the synthesis of drugs like Roflumilast, which is used for treating chronic obstructive pulmonary disease (COPD) and asthma due to its role as a phosphodiesterase IV inhibitor .
- Potential Anti-inflammatory Effects: Research indicates that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
Case Study 1: Synthesis of Roflumilast
In a study exploring the synthesis of Roflumilast from this compound, researchers demonstrated that the compound could be effectively converted into a potent anti-inflammatory agent through a series of chemical transformations involving cyclopropylmethyl halides and oxidation reactions .
Case Study 2: Antimicrobial Activity
A recent investigation assessed the antimicrobial efficacy of derivatives of this compound against various bacterial strains. The results indicated significant inhibition zones compared to control samples, suggesting potential applications in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-(difluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The presence of chlorine and difluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may modulate receptor activity by interacting with receptor binding sites, affecting signal transduction pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Benzoic Acid Derivatives
Key Observations :
- Electron-withdrawing effects : The difluoromethoxy group (-OCHF₂) in the target compound enhances acidity compared to alkyl ethers (e.g., butoxy) or hydroxyl groups .
- Steric hindrance : Bulky substituents like cyclopentyloxy reduce reactivity in coupling reactions compared to smaller groups like -OCHF₂ .
Physicochemical Properties
Table 2: Physical and Spectral Data Comparison
Key Observations :
- Melting points : Alkyl-substituted derivatives (e.g., butoxy) exhibit lower melting points (98–99°C) compared to hydroxyl or polar substituents due to reduced crystallinity .
- NMR shifts : Aromatic protons in 3,5-dichloro derivatives resonate at ~7.9–8.1 ppm, while carbonyl carbons appear at ~168–170 ppm, consistent with electron-withdrawing substituents .
Biological Activity
3,5-Dichloro-4-(difluoromethoxy)benzoic acid is a benzoic acid derivative notable for its unique structural features, including two chlorine atoms and a difluoromethoxy group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : CHClFO
- Molecular Weight : 257.02 g/mol
- Structural Characteristics : The presence of halogen substituents significantly influences the compound's reactivity and interaction with biological targets.
Research suggests that this compound may interact with various biological systems through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in cellular processes. For instance, it has been studied for its effects on proteasome activity and cathepsins B and L, which are crucial for protein degradation pathways .
- Modulation of Cellular Pathways : It may influence pathways associated with inflammation and cellular stress responses, potentially serving as a therapeutic agent for conditions like chronic obstructive pulmonary disease (COPD) and asthma .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Proteasome Activity Modulation :
- Inhibition of Cathepsins :
- Therapeutic Applications in Respiratory Diseases :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
